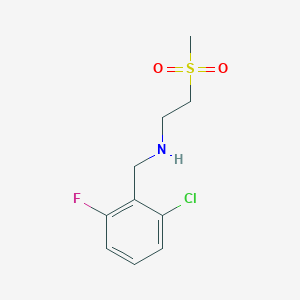
n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine: is a synthetic organic compound that features a benzyl group substituted with chlorine and fluorine, an ethanamine backbone, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, can be synthesized through the chlorination and fluorination of benzyl chloride.
Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with ethan-1-amine to form the benzylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or to reduce the benzyl group.
Substitution: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor or intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine: can be compared with other benzylamine derivatives and sulfonyl-containing compounds:
Similar Compounds: Benzylamine, 2-chlorobenzylamine, 6-fluorobenzylamine, methylsulfonylmethane.
Uniqueness: The presence of both chlorine and fluorine on the benzyl ring, along with the methylsulfonyl group, may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions.
Properties
Molecular Formula |
C10H13ClFNO2S |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-methylsulfonylethanamine |
InChI |
InChI=1S/C10H13ClFNO2S/c1-16(14,15)6-5-13-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3 |
InChI Key |
UNDRBODYYKQSBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















